molecular formula C10H12ClF2NO B578408 2-(3,4-Difluorophenyl)morpholine hydrochloride CAS No. 1251033-05-2

2-(3,4-Difluorophenyl)morpholine hydrochloride

Cat. No. B578408
CAS RN: 1251033-05-2
M. Wt: 235.659
InChI Key: YWXJCTHXHJCZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,4-Difluorophenyl)morpholine hydrochloride” is a chemical compound with the molecular formula C10H12ClF2NO . It is a hydrochloride salt form of 2-(3,4-Difluorophenyl)morpholine . The compound has a molecular weight of 235.66 .


Molecular Structure Analysis

The InChI code for “2-(3,4-Difluorophenyl)morpholine” is 1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 235.66 . The InChI code is 1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches: The compound has been synthesized through various methods. For instance, Cheng Chuan (2011) described a method involving amine cyclization reaction, reduction, and acidification, yielding a 70.3% success rate and confirming the structure through IR, 1H NMR, and MS spectra (Cheng Chuan, 2011). Similarly, Liu Chuan-xiang (2006) reported a synthesis from 3,5-difluoropropiophenone, achieving a 77.3% yield (Liu Chuan-xiang, 2006).
  • Crystal Structure Analysis: Xu Qiu-yan (2013) conducted an asymmetric synthesis of the compound, analyzing its crystal structure using single-crystal X-ray analysis (Xu Qiu-yan, 2013).

Complexation and Reactivity

  • Complexation with Metals: A. Singh et al. (2000) explored the compound's reactions with elements like tellurium, forming new derivatives and analyzing the structures through NMR and X-ray diffraction. These reactions demonstrated potential applications in coordination chemistry (A. Singh, J. Sooriyakumar, S. Husebye, K. Törnroos, 2000).
  • Catalytic Applications: Pradhumn Singh et al. (2010) synthesized related compounds, which were used in Rhodium(III) complexes that catalyze transfer hydrogenation reactions, indicating potential for industrial catalytic applications (Pradhumn Singh, D. Das, Monika Singh, A. Singh, 2010).

Potential Biological Activity

  • Antidepressant Activity Research: Tao Yuan (2012) synthesized a variant and tested its antidepressant activities in mice, suggesting potential therapeutic applications (Tao Yuan, 2012).
  • Antibacterial and Antioxidant Studies: Mamatha S.V et al. (2019) synthesized a derivative and screened it for antibacterial, antioxidant, and anti-TB activities, indicating its potential in pharmaceutical research (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,4-difluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;/h1-2,5,10,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXJCTHXHJCZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855964
Record name 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251033-05-2
Record name 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.